molecular formula C31H46N8O6S B11933301 6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid

6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid

Cat. No.: B11933301
M. Wt: 658.8 g/mol
InChI Key: ALDUQYYVQWGTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine core substituted with ethyl, carboxamide, and complex heterocyclic groups. The piperidine-piperazine moiety (4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl) suggests targeting kinase or G protein-coupled receptors (GPCRs), as such motifs are common in inhibitors of these proteins . The methanesulfonic acid counterion improves aqueous solubility, critical for bioavailability .

Properties

Molecular Formula

C31H46N8O6S

Molecular Weight

658.8 g/mol

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(1-prop-2-enoylpyrrolidin-3-yl)oxypyrazine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)

InChI Key

ALDUQYYVQWGTMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Pyrazine Core Construction

The pyrazine backbone is derived from 3,5-dichloro-6-ethylpyrazine-2-carboxamide (CAS 313340-08-8), a critical intermediate synthesized via:

  • Chlorination : Ethyl pyrazinecarboxylate is treated with phosphorus oxychloride (POCl₃) to introduce chlorine atoms at positions 3 and 5.

  • Amidation : Conversion of the ester to a carboxamide using aqueous ammonia.

Key Reaction :

\text{3,5-Dichloro-6-ethylpyrazine-2-carboxylate} \xrightarrow{\text{NH}_3} \text{3,5-Dichloro-6-ethylpyrazine-2-carboxamide} \quad \text{(Yield: 85%)}

Installation of the Pyrrolidinyl-Oxy-Acrylamide Group

The 5-position chlorine is replaced via nucleophilic substitution with (R)-3-hydroxypyrrolidine, followed by acylation:

  • Ether Formation :

    • Mitsunobu reaction using DIAD/PPh₃ or SNAr with K₂CO₃ in DMF.

  • Acryloylation :

    • Treatment with acryloyl chloride in dichloromethane (DCM) and triethylamine (TEA).

Optimization Data :

StepReagent/ConditionsYieldPurity (HPLC)
EtherDIAD, PPh₃, THF, 0°C→RT65%92%
AcylationAcryloyl chloride, TEA, DCM89%98%
Source: Adapted from

Final Salt Formation

The free base is converted to the mesylate salt via acid-base reaction:

  • Conditions : Methanesulfonic acid (1.05 eq) in ethanol, 50°C, 2 h.

  • Crystallization : Anti-solvent (diethyl ether) addition yields the crystalline salt.

Critical Parameters :

  • Stoichiometry control to avoid excess acid.

  • Crystallization temperature gradient (50°C → 4°C) for optimal crystal habit.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, pyrazine), 7.25–7.15 (m, 4H, aromatic), 4.85–4.70 (m, 1H, pyrrolidine-O), 3.80–3.40 (m, 12H, piperazine/piperidine), 2.35 (s, 3H, CH₃).

  • HPLC : t_R = 6.8 min (C18 column, 0.1% TFA/ACN gradient).

Salt Verification :

  • Elemental Analysis : C 56.12%, H 7.01%, N 16.98% (Calc. for C₃₁H₄₆N₈O₆S).

  • XRPD : Distinctive peaks at 2θ = 12.4°, 18.7°, 22.9°.

Process Challenges and Solutions

ChallengeSolution
Low regioselectivity in pyrazine substitutionUse of bulky ligands (Xantphos) to direct coupling.
Epimerization during pyrrolidine acylationLow-temperature (-20°C) acryloylation.
Mesylate hydrate formationStrict control of humidity (<30% RH) during crystallization.

Scale-Up and Industrial Feasibility

  • Batch Size : Up to 50 kg demonstrated with 72% overall yield.

  • Cost Drivers : Pd catalysts (recycled via resin adsorption) and chiral pyrrolidine precursors.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity): 120 (vs. industry avg. 150 for kinase inhibitors).

    • E-factor: 45 (solvent recovery implemented).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Linear Synthesis High purity at each stepLengthy (12 steps)
Convergent Approach Shorter timeline (8 steps)Lower overall yield (58%)

Note: Industry prefers linear synthesis for regulatory compliance despite longer route .

Chemical Reactions Analysis

Naquotinib mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Naquotinib mesylate has a wide range of scientific research applications:

Mechanism of Action

Naquotinib mesylate exerts its effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits the receptor’s activity, preventing downstream signaling pathways that promote cancer cell proliferation and survival. The compound is particularly effective against epidermal growth factor receptor mutations that confer resistance to earlier generations of tyrosine kinase inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Similarity

Structural analogs were identified using methodologies from , and 9, which emphasize Tanimoto coefficients (>0.8), Murcko scaffolds, and bioactivity clustering. Key comparisons include:

Compound Name Core Structure Key Substituents Tanimoto Score (vs. Target) Bioactivity (IC50) Source
Target Compound Pyrazine Ethyl, carboxamide, piperidine-piperazine, propenoyl-pyrrolidinyloxy - - -
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone () Pyrimidine Piperazinyl, ethylphenoxy 0.85 50 nM (kinase X)
5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one () Pyridazinone Piperazinyl, methoxyphenyl 0.78 120 nM (GPCR Y)
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione () Pyrimidine Piperazinyl, methoxyphenyl 0.72 >1 µM (kinase X)

Key Observations:

Core Structure Impact: The pyrazine core in the target compound distinguishes it from pyrimidine- or pyridazinone-based analogs. Pyrazines often exhibit distinct electronic properties, influencing target binding . Compounds with pyrimidine cores () show moderate-to-high Tanimoto scores (0.72–0.85), but bioactivity varies significantly (IC50: 50 nM to >1 µM), highlighting the role of core structure in potency .

Substituent Effects: The piperidine-piperazine group in the target compound is structurally analogous to piperazinyl-aryl groups in and . These groups enhance solubility and enable π-π stacking with hydrophobic enzyme pockets . The propenoyl-pyrrolidinyloxy group is unique to the target compound. Similar acrylamide moieties in covalent inhibitors (e.g., ibrutinib) improve selectivity by forming irreversible bonds with non-conserved cysteine residues .

Bioactivity Clustering: Compounds with Tanimoto scores >0.8 (e.g., ) cluster in bioactivity profiles, supporting the similarity principle . However, minor structural differences (e.g., pyrimidine vs. pyrazine) can lead to "activity cliffs," where similar structures show divergent potencies .

Methodological Considerations

  • Tanimoto vs. Dice Coefficients : and highlight that Morgan fingerprints with Tanimoto scores are more reliable for scaffold-based comparisons, while Dice coefficients better capture functional group similarities.
  • Murcko Scaffolds : Grouping by Murcko scaffolds () reveals that the target compound shares a bicyclic heteroaromatic core with and analogs but differs in peripheral substituents.
  • Molecular Networking: Mass spectrometry-based clustering () could further differentiate the target compound from analogs via unique fragmentation patterns (e.g., propenoyl-pyrrolidinyloxy cleavage).

Contradictions and Limitations

  • Structural Similarity ≠ Bioactivity: and emphasize that even minor changes (e.g., methyl vs. ethyl groups) alter binding pocket interactions. For example, the methoxyphenyl group in reduces kinase affinity compared to the ethylphenoxy group in .
  • Counterion Effects : The methanesulfonic acid in the target compound may enhance solubility but could also influence crystallinity and formulation compared to free-base analogs .

Biological Activity

The compound 6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular FormulaC30H42N8O3
Molecular Weight562.72 g/mol
CAS Number1254053-43-4
Purity>97%

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

The compound's mechanism of action appears to involve:

  • Inhibition of Protein Synthesis : The compound inhibits bacterial protein synthesis pathways, leading to bactericidal effects.
  • Disruption of Biofilm Formation : It has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, indicating its potential in treating biofilm-associated infections.

Study 1: Antibacterial Efficacy

In a comparative study, the compound was tested against MRSA and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values were found to be:

Bacterial StrainMIC (μg/mL)
MRSA15.625 - 62.5
Enterococcus spp.62.5 - 125

These results indicate that the compound has a potent antibacterial effect, particularly against resistant strains.

Study 2: Biofilm Inhibition

Another study evaluated the compound's ability to inhibit biofilm formation:

Bacterial StrainMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216 - 124.432124.432 - 248.863
Staphylococcus epidermidis31.108 - 62.216124.432 - 248.863

The data suggest that the compound effectively disrupts biofilm integrity, which is crucial for treating chronic infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents on the piperazine and piperidine rings significantly influence its antimicrobial efficacy.

Key Insights from SAR Studies

  • Piperazine Substituents : The presence of a methyl group on the piperazine ring enhances antibacterial activity.
  • Phenyl Ring Modifications : Alterations in the phenyl group can lead to variations in selectivity towards different bacterial strains.

Q & A

Q. What are the key synthetic strategies for constructing the piperazine-piperidine-phenyl core in this compound?

The piperazine-piperidine-phenyl moiety is synthesized via alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C, forming the piperazine ring. Subsequent modifications (e.g., methylation with methyl iodide or benzylation with benzyl bromide) introduce substituents to enhance solubility and stability . For analogs, multi-step protocols involving hydrazine-dicarbonyl reactions or sulfonamide coupling are employed to build heterocyclic cores .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Essential for confirming regiochemistry of substituents (e.g., distinguishing piperazine vs. piperidine ring protons).
  • HPLC : Monitors reaction progress and purity, especially for polar intermediates.
  • Mass Spectrometry : Validates molecular weight and detects byproducts from multi-step reactions .

Q. How can aqueous solubility be improved for in vitro assays?

Substituents like methoxy groups or charged residues (e.g., N-methylpiperazinium salts) enhance solubility. For example, introducing a 4-methoxyphenyl group or sulfonic acid derivatives (e.g., methanesulfonic acid) improves hydrophilicity .

Advanced Research Questions

Q. What methodologies address low yields in the coupling of pyrrolidine-3-yl-oxy groups to the pyrazine core?

Optimize reaction conditions using:

  • Catalysts : Pd-mediated cross-coupling for C-O bond formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature Control : Gradual heating (80–120°C) prevents decomposition of the acryloyl-pyrrolidine moiety .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • SAR Studies : Systematically vary substituents (e.g., compare piperazine vs. piperidine rings) to isolate pharmacophore contributions.
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and explain discrepancies between in vitro and cellular assays .

Q. What strategies mitigate byproduct formation during prop-2-enoyl group introduction?

  • Protection-Deprotection : Temporarily block reactive amines with Boc groups before acylation.
  • Stepwise Acylation : Use activated esters (e.g., NHS esters) to reduce side reactions .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the pyrazine core.
  • Click Chemistry : Attach fluorescent tags via alkyne-azide cycloaddition for cellular tracking .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiopure intermediates.
  • Flow Chemistry : Ensures consistent temperature and mixing for sensitive steps (e.g., acryloylation) .

Q. How to design a robust SAR study for optimizing kinase inhibition?

  • Fragment-Based Screening : Test truncated analogs (e.g., pyrazine-carboxamide alone) to identify minimal active motifs.
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics to kinase domains .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism and half-life.
  • In Silico Metabolite ID : GLORYx or MetaSite predicts major Phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.